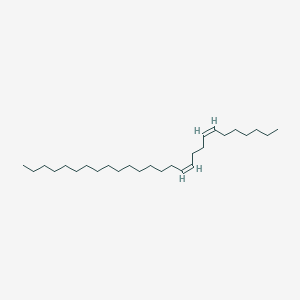

(Z,Z)-7,11-Heptacosadiene

説明

(Z,Z)-7,11-Heptacosadiene is a polyunsaturated hydrocarbon composed of two double bonds and seven carbon atoms. It is an important intermediate in the synthesis of many natural and synthetic compounds, and is used in a variety of synthetic and pharmaceutical processes. In addition, (Z,Z)-7,11-Heptacosadiene has been found to have a variety of biochemical and physiological effects, which have been studied in both animals and humans.

科学的研究の応用

- Details : The antenna is fabricated on a semi-flexible substrate material (Rogers Duroid RO3003TM) to ensure it can be worn comfortably on clothing. Despite bending conditions, the antenna remains functional, with a resonant frequency shift from 2.45 GHz to 2.3 GHz. Specific Absorption Rate (SAR) simulations confirm compliance with safety guidelines .

Wearable Antennas for ISM Band Applications

特性

IUPAC Name |

(7Z,11Z)-heptacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQFYALHBHYMG-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z,Z)-7,11-Heptacosadiene | |

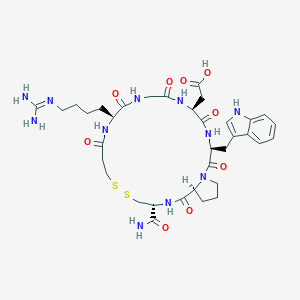

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (Z,Z)-7,11-Heptacosadiene contribute to species-specific communication in Drosophila melanogaster?

A1: (Z,Z)-7,11-Heptacosadiene itself is not the primary pheromone detected by D. melanogaster. Instead, it serves as the biosynthetic precursor to the volatile pheromone (Z)-4-undecenal (Z4-11Al). This pheromone is detected by a pair of specifically tuned olfactory receptors, Or69aB and Or69aA, found in D. melanogaster []. Interestingly, these receptors are co-expressed in the same olfactory sensory neurons and are also sensitive to food-related olfactory cues. While D. melanogaster is strongly attracted to Z4-11Al, its close relative D. simulans, which shares similar food sources and habitats, does not exhibit the same attraction []. This difference in pheromone sensitivity and response contributes to species-specific communication and potentially plays a role in reproductive isolation between these closely related species.

Q2: What is the significance of the dual olfactory roles of the Or69a receptors in D. melanogaster?

A2: The Or69a receptors in D. melanogaster exhibit a fascinating duality by detecting both the pheromone Z4-11Al and food-related olfactory cues []. This dual functionality suggests a complex interplay between social and habitat signals in mate finding for this species. The ability to detect both signals through the same olfactory pathway highlights a potential link between natural selection, driven by food source identification, and sexual selection, influenced by mate recognition. This co-opting of existing olfactory machinery for both feeding and mating behaviors provides D. melanogaster with an efficient and elegant system for navigating its ecological niche.

Q3: Could you elaborate on the potential evolutionary implications of this dual olfactory system?

A3: The dual sensitivity of the Or69a receptors to both pheromone and food cues presents a compelling example of how natural and sexual selection pressures might intersect []. The utilization of a shared olfactory pathway for these vital functions may have facilitated the evolution of species-specific communication in D. melanogaster. It is plausible that an ancestral receptor, primarily involved in food detection, evolved increased sensitivity to a specific volatile compound, later becoming the pheromone Z4-11Al. This adaptation could have granted a reproductive advantage, ultimately leading to the divergence of D. melanogaster and D. simulans by reinforcing species-specific mate recognition and contributing to reproductive isolation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)

![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)

![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)